

## Foretinib: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Foretinib (GSK1363089, formerly XL880) is a potent, orally available, multi-kinase inhibitor that has been investigated for the treatment of various cancers. This technical guide provides an in-depth overview of the core mechanism of action of Foretinib, focusing on its molecular targets, the downstream cellular consequences of its inhibitory activity, and the experimental methodologies used to elucidate these functions. Foretinib's primary targets are the MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases, key drivers of tumor growth, angiogenesis, and metastasis.[1][2][3][4] This document will detail its inhibitory profile, its impact on critical signaling pathways, and its effects on cancer cell biology, supported by quantitative data and visualizations of the underlying molecular interactions.

### Introduction

The MET and VEGFR signaling pathways are frequently dysregulated in human cancers, contributing to tumor progression, invasion, and the formation of a supportive tumor microenvironment.[3][5] **Foretinib** was developed as a small molecule inhibitor to concurrently target these pathways, offering a dual approach to cancer therapy by inhibiting both tumor cell proliferation and angiogenesis.[5] It is an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing their phosphorylation and subsequent activation.



[6][7] Preclinical and clinical studies have demonstrated its anti-tumor activity in various cancer models, including ovarian, gastric, and renal cell carcinomas.[1][2][8]

### **Kinase Inhibition Profile**

**Foretinib** exhibits a distinct kinase inhibition profile, with high potency against MET and VEGFR2. Its activity extends to other related receptor tyrosine kinases, contributing to its broad anti-tumor effects.

Table 1: In Vitro Kinase Inhibition Profile of Foretinib

| Target Kinase | IC50 (nM) | Reference |
|---------------|-----------|-----------|
| MET           | 0.4       | [9][10]   |
| KDR (VEGFR2)  | 0.8 - 0.9 | [9][10]   |
| RON           | 3         | [9][11]   |
| Tie-2         | 1.1       | [9]       |
| VEGFR3/FLT4   | 2.8       | [9]       |
| FLT3          | -         | [5]       |
| c-Kit         | -         | [9]       |
| PDGFRβ        | -         | [5]       |
| AXL           | -         | [5]       |

Note: '-' indicates that while inhibition is reported, specific IC50 values were not consistently available across the reviewed literature.

# Core Mechanism of Action: Dual Inhibition of MET and VEGFR Signaling

**Foretinib**'s primary mechanism of action is the simultaneous inhibition of MET and VEGFR2 signaling pathways.

## **Inhibition of the MET Signaling Pathway**



The HGF/MET signaling axis is a critical driver of cell proliferation, motility, invasion, and morphogenesis.[3] Dysregulation of this pathway, through MET amplification or mutation, is implicated in the progression of numerous cancers.[2]

**Foretinib** competitively binds to the ATP-binding pocket of the MET kinase domain, preventing its autophosphorylation upon HGF binding.[6] This blockade abrogates the recruitment and activation of downstream signaling effectors, including AKT and ERK.[2] The inhibition of these pathways leads to a reduction in tumor cell growth, survival, and invasion.[1][12]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Foretinib | C34H34F2N4O6 | CID 42642645 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Foretinib Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling PMC [pmc.ncbi.nlm.nih.gov]
- 7. foretinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Foretinib: A Technical Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612053#foretinib-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com